molecular formula C19H27ClN2O2 B2451162 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one CAS No. 2309705-93-7

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

Cat. No.: B2451162
CAS No.: 2309705-93-7
M. Wt: 350.89
InChI Key: MRBLTZJUTCIYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a cyclobutyl-substituted diazepane ring, and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Cyclobutyl Diazepane Formation: The cyclobutyl-substituted diazepane ring is synthesized through a series of reactions involving cyclobutylamine and other reagents.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the cyclobutyl diazepane under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylpropanone moiety.

    Reduction: Reduction reactions could occur at the diazepane ring or the chlorophenoxy group.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one could have several applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
  • 2-(4-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)-2-methylpropan-1-one

Uniqueness

The unique structural features of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one, such as the cyclobutyl substitution on the diazepane ring, may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c1-19(2,24-17-9-7-15(20)8-10-17)18(23)22-12-4-11-21(13-14-22)16-5-3-6-16/h7-10,16H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBLTZJUTCIYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.